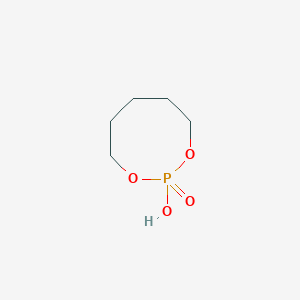
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide is a chemical compound with the molecular formula C2H5O4P It is a member of the dioxaphosphocane family, characterized by a phosphorus atom bonded to an oxygen atom within a cyclic structure
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide typically involves the reaction of phosphorus trichloride with ethylene glycol in the presence of a base. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed from these reactions include phosphoric acid derivatives and phosphine oxides.
Applications De Recherche Scientifique
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of flame retardants and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphosphocane, 2-hydroxy-, 2-oxide can be compared with other similar compounds such as:
1,3,2-Dioxaphospholane, 2-hydroxy-, 2-oxide: Similar structure but with different reactivity and applications.
1,3,2-Dioxaphosphorinane, 2-hydroxy-, 2-oxide: Another related compound with distinct chemical properties.
2-Chloro-1,3,2-dioxaphospholane-2-oxide: Known for its use in flame retardants and different reactivity patterns
Propriétés
Numéro CAS |
85437-98-5 |
|---|---|
Formule moléculaire |
C5H11O4P |
Poids moléculaire |
166.11 g/mol |
Nom IUPAC |
2-hydroxy-1,3,2λ5-dioxaphosphocane 2-oxide |
InChI |
InChI=1S/C5H11O4P/c6-10(7)8-4-2-1-3-5-9-10/h1-5H2,(H,6,7) |
Clé InChI |
MNXQVJZMCSDDML-UHFFFAOYSA-N |
SMILES canonique |
C1CCOP(=O)(OCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


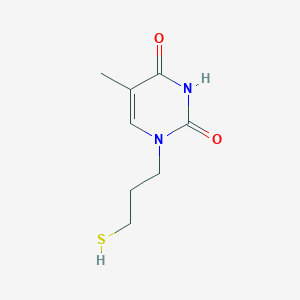
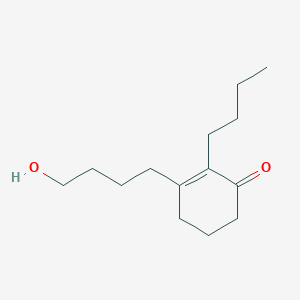
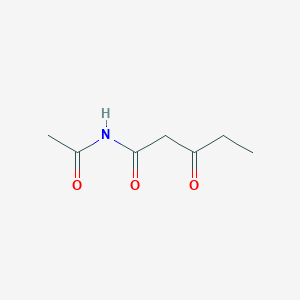
![[Ethoxy(phenoxy)methyl]benzene](/img/structure/B14417987.png)
![5,6-Bis(chloromethylidene)bicyclo[2.2.2]octan-2-one](/img/structure/B14417988.png)
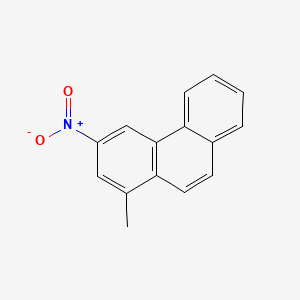
![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
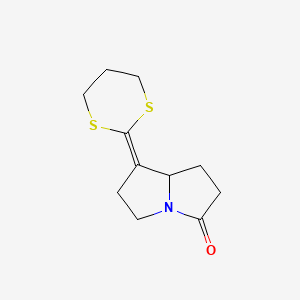
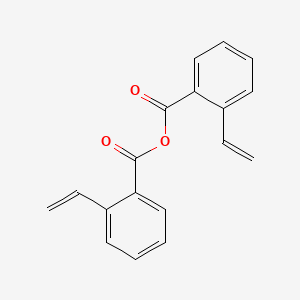
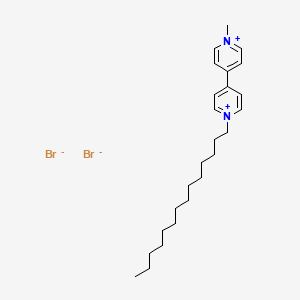


![1-Methyl-4-[2-phenyl-2-(phenylselanyl)ethenesulfonyl]benzene](/img/structure/B14418038.png)
![3-[(Ethoxymethoxy)methyl]heptane](/img/structure/B14418041.png)
